molecular formula C29H17N3O5 B3932179 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B3932179
M. Wt: 487.5 g/mol
InChI Key: NMPPUPNCHRRDQY-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo[a,c]phenazine core, which is known for its photophysical properties, making it a candidate for applications in optoelectronics and photonics.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N3O5/c33-26(17-6-5-7-19(14-17)32(35)36)16-37-29(34)18-12-13-24-25(15-18)31-28-23-11-4-2-9-21(23)20-8-1-3-10-22(20)27(28)30-24/h1-15H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPUPNCHRRDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-])N=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate typically involves multiple steps, starting with the preparation of the dibenzo[a,c]phenazine core This core can be synthesized through a series of condensation reactions involving appropriate aromatic precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenazine core can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenazine derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in photodynamic therapy due to its photophysical properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is largely dependent on its photophysical properties. Upon absorption of light, the compound can undergo electronic excitation, leading to the generation of reactive oxygen species (ROS) in the case of photodynamic therapy. The molecular targets and pathways involved include cellular components such as DNA, proteins, and lipids, which can be damaged by ROS, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[a,c]phenazine-11,12-dicarbonitrile: Similar core structure but with different functional groups, leading to variations in photophysical properties.

    Fluorinated dibenzo[a,c]phenazine derivatives: Modified with fluorine atoms to alter electronic properties and improve performance in optoelectronic applications.

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to the presence of the 3-nitrophenyl and 2-oxoethyl groups, which impart distinct chemical reactivity and photophysical properties. These modifications make it a versatile compound for various applications, particularly in fields requiring precise control over electronic and photonic behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate
Reactant of Route 2
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2-(3-nitrophenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

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